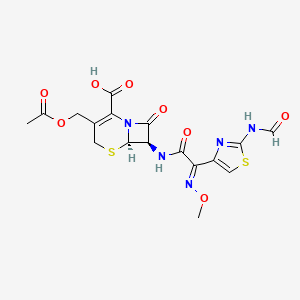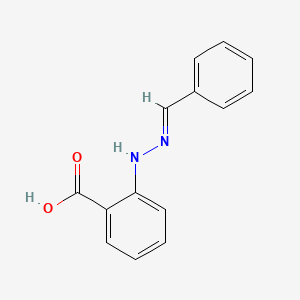
Bis(tri-tert-butylphosphine)platine(0)
Vue d'ensemble
Description
Bis(tri-tert-butylphosphine)platinum(0): is a coordination complex with the chemical formula [(C(CH₃)₃)₃P]₂Pt . It is a platinum-based compound featuring two tri-tert-butylphosphine ligands. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications .
Applications De Recherche Scientifique
Chemistry: : Bis(tri-tert-butylphosphine)platinum(0) is widely used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and hydrogenation .
Biology and Medicine: : In biological research, this compound is used to study the interactions of platinum complexes with biological molecules.
Industry: : In industrial applications, Bis(tri-tert-butylphosphine)platinum(0) is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable in processes that require high efficiency and selectivity .
Mécanisme D'action
- Its role could involve catalysis, activation of metal hydride complexes, or other chemical transformations .
- However, it could impact various reactions involving platinum complexes, such as hydrogenation or cross-coupling reactions .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
Bis(tri-tert-butylphosphine)platinum(0) plays a significant role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that might otherwise be slow or inefficient. For instance, it has been used in the synthesis of trimetallic complexes and rhodium-germanium carbonyl complexes . The nature of these interactions often involves the coordination of the platinum center with electron-rich sites on the biomolecules, enhancing their reactivity and stability.
Cellular Effects
The effects of Bis(tri-tert-butylphosphine)platinum(0) on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific enzymes, leading to altered metabolic fluxes and changes in the levels of various metabolites . These effects can vary depending on the cell type and the concentration of the compound, highlighting its potential for both therapeutic and toxicological applications.
Molecular Mechanism
At the molecular level, Bis(tri-tert-butylphosphine)platinum(0) exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(tri-tert-butylphosphine)platinum(0) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but can degrade under others, leading to reduced efficacy or altered biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of Bis(tri-tert-butylphosphine)platinum(0) vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced catalytic activity or therapeutic potential. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal metabolic processes . Understanding the dosage-response relationship is crucial for optimizing its use in research and potential clinical applications.
Metabolic Pathways
Bis(tri-tert-butylphosphine)platinum(0) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. It can affect metabolic fluxes and alter the levels of specific metabolites, depending on the pathway it influences . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Bis(tri-tert-butylphosphine)platinum(0) within cells and tissues are governed by its interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments, influencing its overall activity and function . Understanding these transport mechanisms is vital for optimizing its use in various applications.
Subcellular Localization
Bis(tri-tert-butylphosphine)platinum(0) exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles, where it can exert its biochemical effects . These localization patterns are crucial for understanding its role in cellular processes and optimizing its use in research and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Bis(tri-tert-butylphosphine)platinum(0) typically involves the reaction of platinum(II) chloride with tri-tert-butylphosphine in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization .
Industrial Production Methods: : Industrial production of Bis(tri-tert-butylphosphine)platinum(0) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions: : Bis(tri-tert-butylphosphine)platinum(0) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: Ligand exchange reactions where the tri-tert-butylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents.
Major Products
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum species.
Substitution: New platinum complexes with different ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(tri-tert-butylphosphine)palladium(0): Similar structure but with palladium instead of platinum.
Tetrakis(triphenylphosphine)platinum(0): Contains four triphenylphosphine ligands instead of two tri-tert-butylphosphine ligands.
Ethylenebis(triphenylphosphine)platinum(0): Features ethylene-bridged triphenylphosphine ligands.
Uniqueness: : Bis(tri-tert-butylphosphine)platinum(0) is unique due to its bulky tri-tert-butylphosphine ligands, which provide significant steric hindrance and electronic effects. This makes it particularly effective in catalytic applications where selectivity and efficiency are crucial .
Propriétés
IUPAC Name |
platinum;tritert-butylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27P.Pt/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQWVEJVXWLMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54P2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80421971 | |
| Record name | Bis(tri-tert-butylphosphine)platinum(0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60648-70-6 | |
| Record name | Bis(tri-tert-butylphosphine)platinum(0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key spectroscopic features of Bis(tri-tert-butylphosphine)platinum(0)?
A1: Bis(tri-tert-butylphosphine)platinum(0) exhibits distinctive electronic absorption and magnetic circular dichroism (MCD) spectra. [] The intense bands observed between 2.4-5.0 µm-1 are attributed to metal-to-ligand charge-transfer (MLCT) transitions. Specifically, these transitions involve the movement of electrons from the platinum 5d orbitals to the unoccupied orbitals of the tri-tert-butylphosphine ligands. These transitions are categorized as dipole-allowed Σ(u)+ and Π(u) spin-orbit states arising from 5d(10) → 1π(u) excited configurations. [] This spectroscopic information is crucial for understanding the electronic structure and bonding in this complex.
Q2: How does temperature affect the spectroscopic behavior of Bis(tri-tert-butylphosphine)platinum(0)?
A2: Lowering the temperature leads to enhanced resolution in both the electronic absorption and MCD spectra of Bis(tri-tert-butylphosphine)platinum(0). [] This improved resolution unveils previously obscured spectral features, providing a more detailed understanding of the electronic transitions and orbital energy ordering within the molecule. [] This temperature dependence highlights the sensitivity of the compound's electronic structure to its environment.
Q3: What is the significance of studying the oxidative addition and ligand exchange reactions of Bis(tri-tert-butylphosphine)platinum(0)?
A3: Understanding the oxidative addition and ligand exchange reactions of Bis(tri-tert-butylphosphine)platinum(0) provides valuable insights into its potential as a catalyst. [] By investigating how this complex interacts with other molecules, researchers can gain a deeper understanding of its reactivity and suitability for specific catalytic applications. This knowledge is fundamental for developing new and efficient catalytic processes in various fields of chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)
![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)











